BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide: Genz-123346 Free Base
vs. Eliglustat in Gaucher Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Genz-123346 free base

Cat. No.: B1684369

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two glucosylceramide synthase inhibitors, Genz-
123346 free base and eliglustat, in the context of Gaucher disease models. While direct head-
to-head preclinical studies in Gaucher disease models for Genz-123346 are not publicly
available, this guide will provide a comprehensive overview of eliglustat's performance and
draw comparisons with Genz-123346 based on its known mechanism of action and available
data from other disease models. Additionally, a comparison with the first-generation substrate
reduction therapy, miglustat, is included to provide a broader context.

Executive Summary

Gaucher disease is a lysosomal storage disorder characterized by the accumulation of
glucosylceramide due to a deficiency in the enzyme glucocerebrosidase. Substrate reduction
therapy (SRT) aims to inhibit glucosylceramide synthase, thereby reducing the production of
the accumulating substrate. Eliglustat (formerly Genz-112638) is a potent and specific second-
generation SRT approved for Gaucher disease type 1. Genz-123346 is another
glucosylceramide synthase inhibitor from the same developer, Genzyme. While data on Genz-
123346 in Gaucher disease is scarce, its activity in other models suggests a similar mechanism
of action. Preclinical studies in Gaucher disease mouse models have demonstrated eliglustat's
efficacy in reducing glucosylceramide levels and associated pathology.
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Mechanism of Action: Inhibition of
Glucosylceramide Synthase

Both Genz-123346 and eliglustat are potent inhibitors of glucosylceramide synthase (GCS), the
enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.
[1][2] By blocking this enzyme, these compounds reduce the amount of glucosylceramide that
is trafficked to the lysosome, thus alleviating the substrate burden in Gaucher disease.[1]
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Figure 1. Mechanism of action of Genz-123346 and eliglustat.

Preclinical Performance in Gaucher Disease Models

While direct comparative data for Genz-123346 in Gaucher disease models is lacking,
extensive preclinical studies have been conducted on eliglustat, primarily using the
gbaD409V/null mouse model, which mimics the non-neuronopathic features of Gaucher
disease.[3][4][5]

Eliglustat in the gbhaD409V/null Mouse Model
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Studies in this model have demonstrated that oral administration of eliglustat leads to a dose-

dependent reduction in tissue glucosylceramide content and a decrease in the number of

Gaucher cells in the liver, spleen, and lungs.[5][6]

Table 1: Summary of Eliglustat Efficacy in gbaD409V/null Mice

Parameter

Young Mice (10
weeks old)

Older Mice (7
months old)

Reference

Dosing Regimen

75 or 150 mg/kg/day,
p.o. for up to 10

weeks

75 or 150 mg/kg/day,
p.o. for up to 10

weeks

[5]

Glucosylceramide

Levels

Dose-dependent
decrease in tissue

content

Arrest of age-
dependent
accumulation in
kidney, spleen, and

liver

[5]

Gaucher Cells

Significant decline in
the number of hepatic

Gaucher cells

Decrease in Gaucher

cell number

[5]

Tolerability

No observed weight
loss compared to
vehicle-treated

controls

No observed weight
loss compared to
vehicle-treated

controls

[5]

Genz-123346: An Indirect Comparison

Genz-123346 has been shown to be a potent inhibitor of glucosylceramide synthase with an

IC50 value of 14 nM.[2] In models of polycystic kidney disease, Genz-123346 treatment

resulted in a dose-dependent reduction of renal glucosylceramide levels.[7][8] Although this

data is not from a Gaucher disease model, it confirms the compound's ability to inhibit GCS in

Vivo.

Comparison with Miglustat
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Miglustat is a first-generation SRT that is also an imino sugar inhibitor of GCS. While effective

to some extent, its use has been limited by gastrointestinal side effects and a lower potency

compared to eliglustat.[9][10][11]

Table 2: Comparative Efficacy of Eliglustat and Miglustat in Clinical Trials (Treatment-Naive

Patients)

Endpoint Eliglustat Miglustat Reference
Spleen Volume

_ 66% 19% [9]
Reduction
Liver Volume

_ 23% 12% [9]
Reduction

Hemoglobin Increase +1.4 g/dL

Slight improvement

[9]

Platelet Count
87%
Increase

Slight improvement

[°]

Chitotriosidase ]
] 82% (median)
Reduction

16.4%

[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

Below are representative protocols for key experiments performed in the evaluation of

eliglustat.

In Vivo Efficacy Study in gbaD409V/null Mice
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Figure 2. Experimental workflow for in vivo efficacy studies.
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1. Animal Model: The gbaD409V/null mouse model, which has a knock-in point mutation in the
Gba gene, is utilized.[3] This model exhibits reduced (-glucocerebrosidase activity and
progressive accumulation of glucosylceramide.[3]

2. Drug Administration: Eliglustat is typically formulated as a suspension in a vehicle like 0.5%
(w/v) carboxymethylcellulose (CMC) for oral administration.[3] Doses are administered daily via
oral gavage.[3]

3. Tissue Analysis:

o Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin)
to visualize and quantify Gaucher cells.[3]

 Lipid Extraction and Analysis: Lipids are extracted from tissue homogenates, and
glucosylceramide levels are quantified using high-performance liquid chromatography-
tandem mass spectrometry (LC-MS/MS).[3]

Conclusion

Eliglustat has demonstrated robust preclinical efficacy in a well-established mouse model of
Gaucher disease, effectively reducing the pathological accumulation of glucosylceramide and
the number of Gaucher cells. While direct comparative data for Genz-123346 in Gaucher
disease models is not available, its potent inhibition of glucosylceramide synthase suggests it
could have a similar therapeutic effect. The superior efficacy and tolerability profile of eliglustat
compared to the first-generation SRT, miglustat, has established it as a key therapeutic option
for patients with Gaucher disease type 1. Further studies would be necessary to directly
compare the preclinical performance of Genz-123346 and eliglustat to fully elucidate their
respective therapeutic potentials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Dosing_of_Eliglustat_in_Mouse_Models_of_Gaucher_Disease.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Dosing_of_Eliglustat_in_Mouse_Models_of_Gaucher_Disease.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Dosing_of_Eliglustat_in_Mouse_Models_of_Gaucher_Disease.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Dosing_of_Eliglustat_in_Mouse_Models_of_Gaucher_Disease.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Dosing_of_Eliglustat_in_Mouse_Models_of_Gaucher_Disease.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Dosing_of_Eliglustat_in_Mouse_Models_of_Gaucher_Disease.pdf
https://www.benchchem.com/product/b1684369?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e 1. What is the mechanism of Eliglustat? [synapse.patsnap.com]
o 2. title [tellmegen.com]

¢ 3. benchchem.com [benchchem.com]

e 4. benchchem.com [benchchem.com]

e 5. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1
Gaucher Disease - PMC [pmc.ncbi.nim.nih.gov]

e 6. Aphase 2 study of eliglustat tartrate (Genz-112638), an oral substrate reduction therapy
for Gaucher disease type 1 - PMC [pmc.ncbi.nim.nih.gov]

7. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic
kidney disease in mouse models - PMC [pmc.ncbi.nim.nih.gov]

o 8. researchgate.net [researchgate.net]

e 9. benchchem.com [benchchem.com]

e 10. researchgate.net [researchgate.net]

e 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

e To cite this document: BenchChem. [A Comparative Guide: Genz-123346 Free Base vs.
Eliglustat in Gaucher Disease Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684369#genz-123346-free-base-vs-eliglustat-in-
gaucher-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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